![molecular formula C22H22N4O4S B2419838 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1251679-84-1](/img/structure/B2419838.png)
2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an acetamide group, a pyrido[2,3-e][1,2,4]thiadiazin ring, and a methoxyphenyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrido[2,3-e][1,2,4]thiadiazin ring and the attachment of the acetamide and methoxyphenyl groups. The exact synthetic route would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the acetamide group could undergo hydrolysis to form an acid and an amine. The pyrido[2,3-e][1,2,4]thiadiazin ring could also participate in reactions, depending on its substitution pattern and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques. These properties can provide important information about how the compound behaves under different conditions.Scientific Research Applications
Anticancer Potential
Synthesis and Anticancer Activities : Compounds based on similar scaffolds showed moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Some compounds were particularly effective in inhibiting cancer cell growth, potentially through the inhibition of tubulin polymerization (Kamal et al., 2011).
Anti-Breast Cancer Agents : Novel thiadiazoles bearing a pyrido[2,3-d]pyrimidinone moiety, similar in structure, exhibited strong anticancer activity against the MCF-7 cell line, suggesting potential as anti-breast cancer agents (Gomha et al., 2017).
Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine Derivatives : This research synthesized novel compounds showing reasonable or moderate anticancer activity toward human cancer cell lines HCT-116, MCF-7, and HeLa (Sławiński et al., 2015).
Antimicrobial and Antioxidant Properties
Synthesis and Antimicrobial Activity : Some derivatives were found to exhibit significant antimicrobial activity, highlighting the potential of these compounds in antimicrobial applications (Abbady, 2014).
Antibacterial and Antioxidant Evaluation : A study found moderate activity against various microorganisms, including Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. Some compounds also displayed antioxidant activity (Anusevičius et al., 2015).
Other Applications
Insecticidal Assessment : Innovative heterocycles incorporating a thiadiazole moiety were assessed for insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Anti-HIV Activity : Naphthalene derivatives synthesized from a similar compound showed inhibitory activity against HIV-1 and HIV-2, suggesting potential applications in antiviral therapies (Hamad et al., 2010).
Safety And Hazards
The safety and hazards associated with the compound would depend on its specific properties. For example, some compounds are toxic or hazardous to the environment, while others are relatively safe. It’s important to handle all chemicals with appropriate safety precautions.
Future Directions
Future research on the compound could involve further exploration of its properties and potential applications. For example, if the compound has interesting biological activity, it could be studied as a potential drug. Alternatively, if the compound has unique chemical properties, it could be used in the development of new materials or chemical processes.
Please note that this is a general analysis based on the structure of the compound and the functional groups present. For a more detailed and specific analysis, more information or experimental data would be needed.
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-16-9-11-17(12-10-16)26-15-25(31(28,29)20-8-5-13-23-22(20)26)14-21(27)24-18-6-3-4-7-19(18)30-2/h3-13H,14-15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYQBKAUCCRUTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

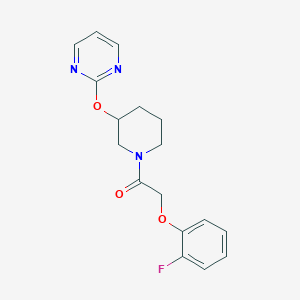
![3-acetyl-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2419756.png)
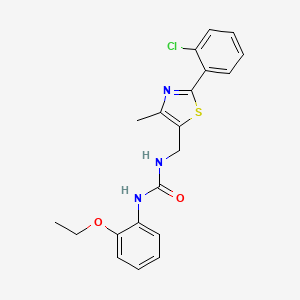
![[6-(3,3,3-Trifluoropropyl)pyridin-3-yl]methanamine;hydrochloride](/img/structure/B2419761.png)
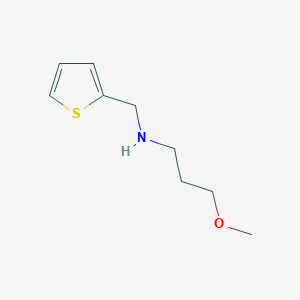
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2419764.png)
![N,N-Dimethyl-N'-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/no-structure.png)
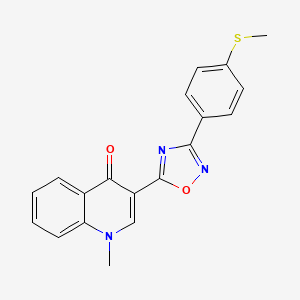
![6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2419772.png)
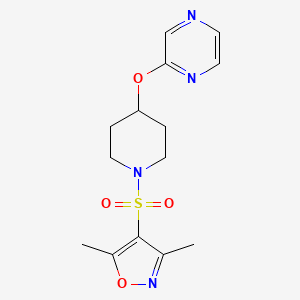
![(2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2419774.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2419776.png)
![4-benzyl-1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2419777.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2419778.png)